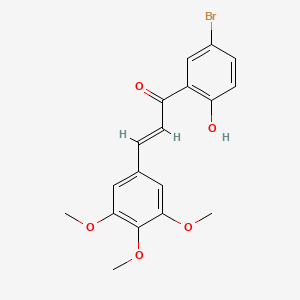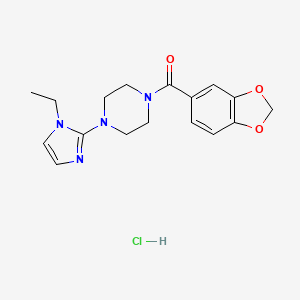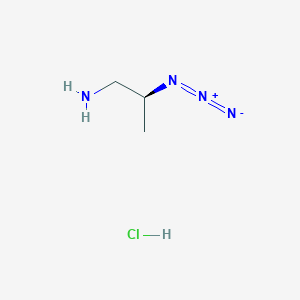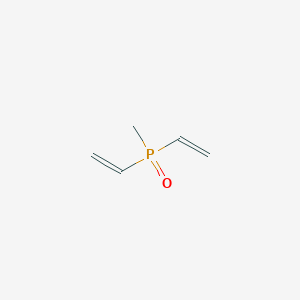![molecular formula C13H13NO3S B2603829 [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553629-28-0](/img/structure/B2603829.png)
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiazole ring, along with an acetic acid moiety
作用机制
Target of Action
It’s known that similar compounds with indole and thiazole moieties have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
A compound with a similar structure was found to have satisfactory drug-like characteristics and adme properties .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that environmental factors can significantly impact the biosynthesis and stability of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For example, 4-methoxybenzylamine can react with 2-bromo-1-methyl-1-ethanone in the presence of a base to form the thiazole ring.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the thiazole intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially converting them into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of 4-(4-methoxybenzaldehyde)-2-methylthiazole or 4-(4-methoxybenzoic acid)-2-methylthiazole.
Reduction: Formation of 4-(4-methoxyphenyl)-2-methylthiazolidine or 4-(4-methoxyphenyl)-2-methylthiazol-5-yl-ethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as infections or cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-2-methylthiazole: Lacks the acetic acid moiety but shares the core thiazole structure.
4-(4-Methoxyphenyl)-2-ethylthiazole: Similar structure with an ethyl group instead of a methyl group.
4-(4-Methoxyphenyl)-2-methylthiazol-5-yl-methanol: Contains a hydroxyl group instead of the acetic acid moiety.
Uniqueness
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is unique due to the presence of both the methoxyphenyl group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-14-13(11(18-8)7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCPJQBHRRYPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)
![5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2603752.png)
![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2603757.png)
![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)
![4-amino-6-methyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2603760.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/new.no-structure.jpg)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)
![(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile](/img/structure/B2603765.png)


